1H-Indole-1-carboxamide, 2,3-dimethyl-
Description
Contextualization of Indole (B1671886) Frameworks in Heterocyclic Chemistry
The indole framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and fundamentally important structure in the field of heterocyclic chemistry. rsc.orgnews-medical.net Its structural motif is found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org The unique electronic and steric properties of the indole nucleus make it a versatile scaffold for interacting with various biological receptors and enzymes. mdpi.com
This inherent bioactivity has fueled over a century of continuous interest and research into indole chemistry. rsc.org The indole ring system is a core component of many biologically significant molecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. nih.gov In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to serve as a foundation for the development of drugs with a wide range of therapeutic applications. mdpi.comarkat-usa.org Researchers have developed numerous synthetic strategies to modify the indole core, aiming to create novel derivatives with enhanced or specific biological activities. news-medical.netnih.govrsc.org
Significance of Indole Carboxamide Derivatives in Academic Inquiry
Among the myriad of indole derivatives, those bearing a carboxamide functional group have garnered significant attention in academic and industrial research. The amide bond itself is a critical functional group in organic and medicinal chemistry due to its stability, ability to participate in hydrogen bonding, and conformational diversity. arkat-usa.org When appended to an indole nucleus, the resulting indole carboxamide scaffold gives rise to compounds with a broad spectrum of biological activities. arkat-usa.org
Extensive research has demonstrated that indole carboxamide derivatives possess potent therapeutic potential in various domains, including oncology, infectious diseases, and inflammatory disorders. nih.gov For instance, different indole-2-carboxamide derivatives have been investigated as anticancer agents that can induce apoptosis, act as dual inhibitors of EGFR and CDK2, or target other pathways involved in cancer progression. nih.gov Furthermore, this class of compounds has shown promise as antituberculosis agents, TRPV1 agonists for pain and inflammation, and allosteric modulators for the cannabinoid CB1 receptor. mdpi.com The position of the carboxamide group on the indole ring, as well as the nature of the substituents on both the indole and the amide nitrogen, play a crucial role in determining the specific biological activity and potency of these derivatives. acs.org
Specific Research Focus on 1H-Indole-1-carboxamide, 2,3-dimethyl-
Despite the extensive research into the broader class of indole carboxamides, a specific focus on 1H-Indole-1-carboxamide, 2,3-dimethyl- is not prominent in the current body of scientific literature. A thorough review of academic databases reveals a lack of dedicated studies on its synthesis, characterization, or biological evaluation.
The structural features of this particular compound—a carboxamide group at the N-1 position of the indole ring and methyl groups at the C-2 and C-3 positions—distinguish it from the more commonly studied indole-2-carboxamides and indole-3-carboxamides. mdpi.comacs.org The substitution pattern of 1H-Indole-1-carboxamide, 2,3-dimethyl- suggests potential for unique chemical properties and biological activities. The methyl groups at the 2 and 3 positions could influence the molecule's steric and electronic profile, potentially modulating its interaction with biological targets.
Given the established pharmacological importance of the indole carboxamide scaffold, 1H-Indole-1-carboxamide, 2,3-dimethyl- represents an area of untapped research potential. Future investigations could explore its synthesis and evaluate its activity across a range of biological assays, drawing inspiration from the diverse applications of its structural isomers and related derivatives. The absence of current research highlights an opportunity for novel discoveries within the rich field of indole chemistry.
Structure
3D Structure
Properties
CAS No. |
61921-79-7 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)13(11(12)14)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,14) |
InChI Key |
QJMZTBVENRBHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)N)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies in Indole Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "1H-Indole-1-carboxamide, 2,3-dimethyl-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
For the related precursor, 2,3-dimethyl-1H-indole, ¹H NMR data reveals characteristic signals for the aromatic protons on the indole (B1671886) ring and the methyl groups. For "1H-Indole-1-carboxamide, 2,3-dimethyl-", one would expect to see signals corresponding to the protons of the 2,3-dimethyl-indole core, in addition to signals for the -NH₂ protons of the carboxamide group. The chemical shifts of the indole ring protons would be influenced by the electron-withdrawing nature of the N-carboxamide substituent.
Table 1: Representative ¹³C NMR Data for 2,3-Dimethyl-1H-indole
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | 135.32 |
| C3 | 107.20 |
| C3a | 129.56 |
| C4 | 119.14 |
| C5 | 121.02 |
| C6 | 118.08 |
| C7 | 110.20 |
| C7a | 130.82 |
| 2-CH₃ | 11.63 |
| 3-CH₃ | 8.60 |
| Data obtained in CDCl₃. Source: |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For "1H-Indole-1-carboxamide, 2,3-dimethyl-", a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₁H₁₂N₂O). The analysis of the isotopic pattern would further confirm the elemental composition.
Electron Ionization (EI) is another common MS technique that involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For indole carboxamides, characteristic fragmentation patterns often involve the cleavage of the amide bond and fragmentations within the indole ring structure. Analysis of these fragments provides valuable structural information that corroborates data from other spectroscopic methods. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the related compound 2,3-dimethyl-1H-indole shows a molecular ion (M+) peak corresponding to its molecular weight.
Table 2: Expected HRMS Data for 1H-Indole-1-carboxamide, 2,3-dimethyl-
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₁H₁₃N₂O⁺) | 189.1022 |
| [M+Na]⁺ (C₁₁H₁₂N₂ONa⁺) | 211.0842 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For "1H-Indole-1-carboxamide, 2,3-dimethyl-", the IR spectrum would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amide (-NH₂) group, typically appearing as two bands in the 3400-3200 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be prominent around 1680-1650 cm⁻¹. Vibrations associated with the C-N bond and the aromatic C=C and C-H bonds of the indole ring would also be present.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a chromophore that absorbs UV light. The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. For "1H-Indole-1-carboxamide, 2,3-dimethyl-", the spectrum would be expected to display these characteristic indole absorptions, although the exact wavelength of maximum absorbance (λmax) would be influenced by the N-carboxamide substituent. This technique is often used in conjunction with chromatography for quantitative analysis.
Table 3: Expected Characteristic IR Absorption Bands for 1H-Indole-1-carboxamide, 2,3-dimethyl-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3400-3200 (two bands) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Amide C=O | Stretch | 1680-1650 |
| Aromatic C=C | Stretch | 1600-1450 |
| Amide N-H | Bend | ~1600 |
| C-N | Stretch | 1400-1200 |
X-ray Diffraction for Solid-State Conformational Analysis
For "1H-Indole-1-carboxamide, 2,3-dimethyl-", a single-crystal X-ray diffraction study would provide definitive proof of its structure. It would reveal the planarity of the indole ring system and the geometry of the N-carboxamide group. Furthermore, this analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, which dictate how the molecules pack together to form the crystal lattice. Such studies on related indole derivatives have been crucial in understanding their solid-state structures.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. The choice of method depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing and purifying non-volatile compounds like indole carboxamides. In these techniques, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. By using a suitable mobile phase and a detector (often a UV-Vis detector), the compound can be separated from impurities. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). These methods are used to establish the purity of a sample, with purity levels often exceeding 95% for research-grade materials.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the N-carboxamide group might reduce volatility compared to the parent indole, GC could still be a viable method for purity analysis, especially when coupled with a mass spectrometer (GC-MS). In GC, the sample is vaporized and passed through a column, and separation is based on the compound's boiling point and its interactions with the stationary phase.
These methods are fundamental in synthetic chemistry for monitoring the progress of a reaction and for purifying the final product to a high degree.
Computational Chemistry and Theoretical Studies on 1h Indole 1 Carboxamide, 2,3 Dimethyl and Indole Carboxamides
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the electronic distribution and energy levels within indole (B1671886) carboxamides, which dictates their reactivity and interaction potential. jmchemsci.comd-nb.info
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. jmchemsci.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For indole derivatives, FMO analysis helps in understanding the charge transfer that can occur within the molecule, which is crucial for its interactions with biological targets. tandfonline.com These calculations can predict the most probable sites for nucleophilic and electrophilic attacks, offering insights into how these molecules might engage in chemical reactions or bind to enzyme active sites. sapub.org
Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net
For indole carboxamides, ESP maps reveal that the regions around electronegative atoms like oxygen and nitrogen in the carboxamide group are typically electron-rich. researchgate.net These negative potential areas are prime locations for forming hydrogen bonds with biological targets. arkat-usa.org Conversely, the hydrogen atom on the indole nitrogen (if unsubstituted) and hydrogens on the amide group represent electron-poor regions, capable of acting as hydrogen bond donors. This detailed charge distribution analysis is instrumental in predicting non-covalent interactions, which are fundamental to the binding of a ligand to a protein. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques that model the interaction between a small molecule (ligand), such as an indole carboxamide, and a macromolecular target, typically a protein or enzyme. mdpi.com These methods are essential in drug discovery for predicting how a ligand might bind to a target and for assessing the stability of the resulting complex. mdpi.comresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process generates a "binding score" or "docking score," often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov
Numerous studies have used molecular docking to evaluate the potential of various indole carboxamide derivatives. For instance, indole-2-carboxamides have been docked into the active site of the mycobacterial membrane protein MmpL3, a target for antitubercular agents. researchgate.netnih.govrsc.org These simulations have predicted strong binding affinities, with some derivatives showing docking scores as low as -14.4 kcal/mol, suggesting potent inhibitory activity. nih.govrsc.org Similarly, docking studies of indole-5-carboxamides against monoamine oxidase B (MAO-B) have helped to elucidate their binding modes within the enzyme's substrate cavity. researchgate.net
The table below summarizes representative docking scores for various indole carboxamides against different biological targets as reported in the literature.
| Compound Class | Target Protein | Representative Docking Score (kcal/mol) |
| Indole-2-carboxamide | MmpL3 | -13.9 to -14.4 nih.govrsc.org |
| Indole-2-carboxamide | EGFR | -6.79 to -6.90 nih.gov |
| Indole-2-carboxamide | CDK2 | -7.10 to -7.34 nih.gov |
| Indole-5-carboxamide | MAO-B | Not explicitly stated, but showed favorable binding researchgate.net |
This table is for illustrative purposes and compiles data from various studies on different derivatives within the indole carboxamide class.
Beyond predicting binding affinity, docking and MD simulations provide detailed atomic-level insights into the specific interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-stacking. embl.deyoutube.com
For indole carboxamides, the carboxamide moiety is frequently involved in crucial hydrogen bonding. nih.gov The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. arkat-usa.org For example, in studies with the MmpL3 protein, the amide NH and the indole NH of certain derivatives were predicted to form key hydrogen bonds with the amino acid residue Asp645. rsc.org Similarly, when docked into the epidermal growth factor receptor (EGFR), indole-2-carboxamides were shown to form hydrogen bonds with residues like LEU 694 and THR 766. nih.gov
The indole ring itself often participates in hydrophobic and π-π or π-alkyl stacking interactions with aromatic or aliphatic residues in the binding pocket, such as phenylalanine or leucine, further anchoring the ligand in place. nih.govmdpi.com Molecular dynamics simulations complement these findings by assessing the stability of these interactions over time, ensuring that the predicted binding mode is not transient but can be maintained. mdpi.comresearchgate.net
Theoretical Prediction of Molecular Attributes and Drug-Likeness
Computational tools are widely used to predict the physicochemical properties of molecules and assess their "drug-likeness." Drug-likeness refers to the qualitative concept of a compound having favorable properties to be a potential drug candidate, often evaluated by adherence to established guidelines like Lipinski's Rule of Five. nih.gov Web-based platforms like SwissADME are commonly used for these predictions. mdpi.comespublisher.commdpi.com
For indole carboxamides, these in silico predictions focus on attributes such as:
Molecular Weight (MW): Generally, compounds with MW < 500 g/mol are preferred for better absorption.
Lipophilicity (logP): This measures the molecule's solubility in lipids versus water. A logP value of less than 5 is typically considered favorable.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (usually N-H or O-H groups) and HBAs (usually N or O atoms) influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA): This metric is related to a molecule's ability to permeate cell membranes.
Studies on various indole-2-carboxamide derivatives have predicted that many possess favorable drug-like properties, indicating potential for good bioavailability. researchgate.netmdpi.com For example, one study on a promising indole-2-carboxamide (compound 6g) predicted properties well within the acceptable ranges for oral bioavailability. mdpi.com These theoretical assessments are crucial in the early stages of drug discovery to prioritize which compounds should be synthesized and tested further. nih.gov
The table below shows a sample of predicted drug-likeness parameters for a representative indole-2-carboxamide derivative from the literature.
| Property | Predicted Value (for compound 6g) | Favorable Range |
| Molecular Weight (MW) | < 500 g/mol | < 500 g/mol |
| Lipophilicity (XLOGP3) | Between -0.7 and +5.0 | < 5 |
| Topological Polar Surface Area (TPSA) | Between 20 Ų and 130 Ų | < 140 Ų |
| Insolubility (Log S) | Between -6 and 0 | N/A |
| Fraction Csp3 | Between 0.25 and 1 | > 0.25 |
Data adapted from a SwissADME prediction for a specific indole-2-carboxamide derivative (compound 6g) reported in the literature. mdpi.com
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction pathways and mechanisms involved in the synthesis and transformation of indole carboxamides. These theoretical studies provide molecular-level insights into transition states, reaction intermediates, and the energetic profiles of reactions, which are often difficult to determine through experimental means alone.
Formation of Indole-1-carboxamides via N-carboxamidation
A key synthetic route to indole-1-carboxamides is the N-carboxamidation of indoles with isocyanates. Theoretical investigations have been conducted to understand the mechanism of the Cu(I)-catalyzed version of this reaction. rsc.org Computational studies reveal that the Cu(I) catalyst plays a crucial role by activating the N1–C1 double bond of the isocyanate, which facilitates the intermolecular addition of the indole N-H bond. rsc.org
The influence of solvents on this reaction has been a significant focus of computational modeling. Studies comparing solvents like dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetone (B3395972) have shown that they do more than just solvate the reactants. These solvents can act as hydrogen-bond acceptors, facilitating the addition of the indole nitrogen to the isocyanate carbon. rsc.org Furthermore, they can operate as proton-transfer shuttles, assisting the required H+ shift through a stepwise process involving protonation of the solvent followed by deprotonation. rsc.org
The calculated energetics demonstrate the profound impact of solvent assistance. The rate-determining free energy barrier for the Cu(I)-catalyzed reaction is significantly lowered in the presence of these solvents compared to a non-assisted pathway. This reduction in the energy barrier directly correlates with experimentally observed yields. rsc.org The electron-donating ability of the solvent was identified as the critical factor influencing its catalytic activity, with stronger electron-donating solvents leading to lower energy barriers. rsc.org
| Reaction Pathway Assistance | Calculated Free Energy Barrier (kcal mol⁻¹) | Corresponding Experimental Yield |
|---|---|---|
| DMSO-Assisted | 24.3 | 95% |
| THF-Assisted | 25.6 | 58% |
| Acetone-Assisted | 28.6 | 24% |
| Substrate-Assisted | 40.0 | - |
| Unassisted | 44.7 | - |
Mechanisms of Indole Carboxamide Transformations
Computational chemistry also aids in understanding the subsequent reactions of indole carboxamide derivatives. For instance, the mechanism for a palladium-catalyzed, one-pot synthesis of 4-aminoindole-3-carboxylic acids from 4-bromo-N,N,1-trimethyl-1H-indole-3-carboxamide has been proposed based on experimental results and computational precedents. acs.org
The proposed catalytic cycle begins with the oxidative addition of the C–Br bond to a Pd(0) species, forming an aryl-Pd(II) intermediate. A key step in the mechanism is the coordination of the amide group to the palladium center. This coordination is believed to activate the amide for a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent deprotonation and elimination steps, mediated by a base, result in the hydrolysis of the amide to a carboxylic acid and the formation of a C-N bond for the amination product. acs.org Computational studies on related systems support the feasibility of such palladium-coordination-mediated activation of amide groups, highlighting how theoretical models can rationalize complex, multi-step transformations. acs.org
| Step | Description | Key Intermediate/Process |
|---|---|---|
| 1 | Generation of active Pd(0) catalyst. | Reduction of PdCl₂ precursor. |
| 2 | Oxidative addition of the C-Br bond to Pd(0). | Formation of an aryl-Pd(II) intermediate. |
| 3 | Coordination of the amide group to the Pd(II) center. | Activation of the amide carbonyl for nucleophilic attack. |
| 4 | Nucleophilic attack by water on the activated amide. | Formation of a tetrahedral intermediate. |
| 5 | Base-mediated deprotonation and elimination. | Hydrolysis to carboxylic acid and C-N cross-coupling. |
Future Directions and Emerging Research Avenues for 1h Indole 1 Carboxamide, 2,3 Dimethyl
Development of Novel and Efficient Synthetic Methodologies
The future synthesis of 1H-Indole-1-carboxamide, 2,3-dimethyl-, and its analogs will likely move beyond traditional batch methods towards more efficient and sustainable technologies. Modern synthetic strategies such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry offer significant advantages in terms of reduced reaction times, increased yields, and enhanced safety profiles. nih.govresearchgate.netresearchgate.net
Microwave-assisted synthesis has been successfully applied to classical indole (B1671886) syntheses like the Fischer, Madelung, and Bischler reactions, suggesting its applicability for the preparation of the 2,3-dimethylindole (B146702) core. nih.govrsc.org Similarly, flow chemistry provides a platform for the safe and scalable production of indole derivatives, with precise control over reaction parameters. researchgate.netnih.govnih.gov These technologies could be adapted for the final N-carboxamidation step, potentially through metal-catalyzed processes. Theoretical studies on the copper(I)-catalyzed N-carboxamidation of indoles suggest that solvent choice is critical for promoting the reaction, a parameter that can be finely tuned in a flow system.
Future research will likely focus on developing one-pot or tandem reactions that combine the formation of the 2,3-dimethylindole scaffold with the subsequent N-carboxamidation. For instance, a one-pot Fischer indolization followed by in-situ N-carboxamidation would streamline the synthesis and reduce purification steps. researchgate.net
Table 1: Comparison of Conventional and Modern Synthetic Methodologies for Indole Synthesis
| Methodology | Advantages | Disadvantages | Potential for 1H-Indole-1-carboxamide, 2,3-dimethyl- Synthesis |
| Conventional Batch Synthesis | Well-established procedures | Long reaction times, harsh conditions, often lower yields | Foundational, but less efficient for library synthesis |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Scalability can be a challenge | High potential for rapid analog synthesis and reaction optimization |
| Continuous Flow Chemistry | High scalability, improved safety, precise process control | Higher initial equipment cost | Ideal for large-scale production and library synthesis with high purity |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and purification steps | Requires careful reaction design and compatibility of reagents | High potential for streamlined synthesis of the target compound and its derivatives |
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is poised to play a pivotal role in guiding the exploration of the therapeutic potential of 1H-Indole-1-carboxamide, 2,3-dimethyl-. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can accelerate the identification of promising drug candidates and minimize late-stage failures. mdpi.comrsc.orgsigmaaldrich.com
Molecular docking studies can predict the binding modes of 1H-Indole-1-carboxamide, 2,3-dimethyl- and its virtual derivatives within the active sites of various biological targets, such as kinases or other enzymes. nih.govmdpi.comnih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For example, docking studies of indole-2-carboxamides have successfully identified key interactions necessary for inhibiting targets like PI3Kα/EGFR. nih.gov
QSAR modeling can establish a mathematical relationship between the structural features of a series of indole-1-carboxamide analogs and their biological activity. researchgate.netmdpi.comnih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Furthermore, computational tools can predict the drug-like properties of these compounds, guiding the optimization of their pharmacokinetic profiles. rsc.orgsigmaaldrich.com
Exploration of Structural Diversification for Expanded Biological Target Identification
The 1H-Indole-1-carboxamide, 2,3-dimethyl- scaffold offers numerous opportunities for structural diversification to explore a wide range of biological targets. By systematically modifying the substituents on the indole ring and the carboxamide moiety, libraries of novel compounds can be generated and screened for various biological activities. nih.govnih.govarkat-usa.org
The indole nucleus is a privileged structure in medicinal chemistry, with derivatives showing activity against a plethora of targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. researchgate.netnih.govias.ac.in For instance, indole-2-carboxamides have been developed as potent inhibitors of EGFR and CDK2, as well as antitubercular agents. nih.govias.ac.in
A key strategy for expanding the biological target profile of 1H-Indole-1-carboxamide, 2,3-dimethyl- will be the creation of a diverse chemical library. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of distinct molecules. High-throughput screening of these libraries against a panel of biological targets can then identify novel activities. Structure-activity relationship (SAR) studies on the hits from these screens will provide valuable insights for further optimization. rsc.orgnih.gov
Application as Chemical Probes in Systems Biology Research
Chemical probes are essential tools for dissecting complex biological processes. By incorporating specific functionalities into the 1H-Indole-1-carboxamide, 2,3-dimethyl- scaffold, it can be transformed into a powerful chemical probe for systems biology research. researchgate.netarkat-usa.org
One promising avenue is the development of photoaffinity probes. By introducing a photoactivatable group, such as a benzophenone (B1666685) or a diazirine, the molecule can be used to covalently label its biological target upon UV irradiation. nih.gov This allows for the identification of the direct binding partners of the compound in a complex biological milieu, a technique known as photoaffinity labeling. nih.govmdpi.com
Another approach is the design of fluorescent probes. By attaching a fluorophore to the indole-1-carboxamide scaffold, the resulting probe can be used to visualize its subcellular localization and interaction with target proteins in living cells using fluorescence microscopy. researchgate.netresearchgate.netmdpi.com Furthermore, the incorporation of a "clickable" handle, such as an alkyne or an azide, would enable the use of bioorthogonal chemistry for the detection and enrichment of target proteins from cell lysates. nih.gov
Table 2: Potential Chemical Probe Applications of 1H-Indole-1-carboxamide, 2,3-dimethyl- Derivatives
| Probe Type | Functional Group | Application |
| Photoaffinity Probe | Benzophenone, Diazirine, Phenyl azide | Covalent labeling and identification of direct biological targets. nih.gov |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Visualization of subcellular localization and protein interactions in live cells. researchgate.netresearchgate.net |
| Bioorthogonal Probe | Alkyne, Azide ("Click" chemistry handles) | Enrichment and identification of target proteins from complex mixtures. nih.gov |
Potential in Materials Science and Polymer Chemistry
Beyond its potential in the life sciences, the indole core of 1H-Indole-1-carboxamide, 2,3-dimethyl- possesses intriguing electronic properties that could be exploited in materials science and polymer chemistry. Indole derivatives have been investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.govresearchgate.netnih.gov
The electron-rich nature of the indole ring makes it a suitable building block for constructing materials with tailored photophysical properties. By incorporating the 1H-Indole-1-carboxamide, 2,3-dimethyl- moiety into larger conjugated systems, it may be possible to develop novel organic semiconductors or emitters for OLEDs. nih.govresearchgate.netnih.gov The 2,3-dimethyl substitution could influence the solid-state packing and morphology, which are critical factors for device performance.
Furthermore, the carboxamide group provides a handle for polymerization. The synthesis of poly(indole carboxamide)s could lead to novel polymers with interesting thermal, mechanical, and electronic properties. For instance, functional polyethers containing indole rings have been shown to exhibit properties of high-resistance organic semiconductors. mdpi.com Future research could explore the synthesis of polymers where the 1H-Indole-1-carboxamide, 2,3-dimethyl- unit is either part of the polymer backbone or a pendant group, leading to materials with potential applications in sensors, coatings, or electronic devices. The 2,3-dimethylindole moiety itself has been used as a reactant for preparing photorefractive materials. rsc.org
Q & A
Q. What are the recommended synthetic routes for 1H-Indole-1-carboxamide, 2,3-dimethyl-?
Methodological Answer: Synthesis of indole derivatives typically involves condensation, cyclization, or functionalization of precursor molecules. For example:
- Vilsmeier-Haack Reaction : Used for formylating indoles (e.g., deuterated indole synthesis via catalytic methods) . Adapt this by substituting reagents to introduce the carboxamide group and methyl substituents.
- Condensation with Carboxamide Precursors : React 2,3-dimethylindole with a carboxamide donor (e.g., isocyanate or chloroformamide) under anhydrous conditions. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to favor amide bond formation .
- Characterization : Confirm structure via H/C NMR, HPLC for purity, and X-ray crystallography if crystalline .
(Advanced)
Q. How can researchers resolve contradictions in spectral data during structural validation?
Methodological Answer: Contradictions (e.g., unexpected NMR peaks or IR stretches) require systematic validation:
Repetition : Re-synthesize the compound to rule out experimental error.
Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed structures .
Literature Cross-Reference : Check databases like NIST Chemistry WebBook for analogous indole derivatives to identify common artifacts .
(Basic)
Q. What safety protocols are critical when handling 1H-Indole-1-carboxamide derivatives?
Methodological Answer:
- Risk Assessment : Evaluate hazards using guidelines from Prudent Practices in the Laboratory (e.g., reactivity of methyl groups, carboxamide stability) .
- PPE : Use nitrile gloves, fume hoods, and splash goggles to avoid dermal/orbital exposure.
- Waste Management : Segregate halogenated solvents (e.g., DMF) from organic waste; neutralize acidic byproducts before disposal .
(Advanced)
Q. How to design an experiment to investigate the compound’s bioactivity in drug discovery?
Methodological Answer:
Hypothesis-Driven Design : Focus on targets (e.g., enzyme inhibition) based on structural analogs (e.g., indole-based kinase inhibitors) .
In Vitro Assays :
- Use fluorescence polarization for binding affinity studies.
- Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC determination) .
Data Validation : Apply statistical models (e.g., ANOVA) to assess significance; use triplicate runs to ensure reproducibility .
(Basic)
Q. Which spectroscopic techniques are optimal for characterizing 1H-Indole-1-carboxamide derivatives?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies methyl protons (δ 1.2–2.5 ppm) and carboxamide NH (δ 8–10 ppm). C NMR confirms carbonyl (δ 165–175 ppm) .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1680 cm) and N-H bends (~1550 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
(Advanced)
Q. How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?
Methodological Answer:
Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent ratio, temperature). For example, a 3 factorial design evaluates temperature (60–100°C) and solvent (DMF vs. acetonitrile) interactions .
Byproduct Analysis : Employ LC-MS to identify side products; adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to determine optimal quenching time .
(Basic)
Q. How to validate the purity of 1H-Indole-1-carboxamide, 2,3-dimethyl-?
Methodological Answer:
- Melting Point Analysis : Compare observed mp with literature values (if available).
- Elemental Analysis (EA) : Confirm C, H, N composition within ±0.4% of theoretical values.
- TLC/HPLC : Use silica-gel TLC (ethyl acetate/hexane) or reverse-phase HPLC with a C18 column .
(Advanced)
Q. What computational strategies predict the compound’s physicochemical properties?
Methodological Answer:
DFT Calculations : Optimize geometry using Gaussian or ORCA software; calculate logP (lipophilicity) and pKa via COSMO-RS solvation models.
Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., water-DMSO mixtures) using GROMACS .
QSAR Modeling : Corrogate structural features (e.g., methyl groups) with bioavailability using training datasets from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
